Introduction: The Strategic Value of a Privileged Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to the Chemical Properties of 2,4-Dimethoxy-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the pyrimidine core is recognized as a 'privileged structure'—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] 2,4-Dimethoxy-5-nitropyrimidine emerges as a particularly valuable derivative within this class. Its architecture, featuring two reactive methoxy groups and a potent electron-withdrawing nitro group, makes it a versatile and highly strategic intermediate. The electronic properties conferred by these substituents create a platform ripe for selective chemical transformations, enabling the construction of complex molecular architectures.
This guide serves as a technical deep-dive into the core chemical properties of 2,4-Dimethoxy-5-nitropyrimidine. As a Senior Application Scientist, the objective is not merely to list data but to provide a causal understanding of the molecule's behavior. We will explore its synthesis from common precursors, dissect its reactivity through the lens of mechanistic principles, predict its spectroscopic fingerprint, and discuss its applications, empowering researchers to leverage this potent building block in their synthetic endeavors.
Core Physicochemical and Spectroscopic Data
A foundational understanding begins with the molecule's fundamental properties and its characteristic spectral signature. While direct experimental data for this specific compound is not aggregated in all databases, its properties can be reliably predicted based on well-understood chemical principles and data from closely related analogues.[2][3]
Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₆H₇N₃O₄ | Based on structure |
| Molecular Weight | 185.14 g/mol | Calculated from formula[3] |
| Appearance | Likely a yellow solid | Nitroaromatic compounds are often colored; related compounds like 2,4-dichloro-5-nitropyrimidine are yellow solids.[4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) | Inferred from similar compounds.[4] |
| Predicted pKa | -5.0 to -6.0 | The pyrimidine ring is weakly basic; this is significantly reduced by the electron-withdrawing nitro group.[4] |
Predicted Spectroscopic Profile
| Spectroscopy | Characteristic Features |
| ¹H NMR | δ ~9.0-9.2 ppm (s, 1H, H6), δ ~4.1-4.2 ppm (s, 6H, 2 x -OCH₃) |
| ¹³C NMR | δ ~170 ppm (C2/C4), δ ~158 ppm (C6), δ ~130 ppm (C5), δ ~55 ppm (-OCH₃) |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1580 & 1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch), ~1600-1450 cm⁻¹ (C=N/C=C ring stretch), ~1250-1050 cm⁻¹ (C-O stretch)[5][6] |
| Mass Spectrometry | Expected [M]+ at m/z 185. Key fragments would involve loss of NO₂ (m/z 139), CH₃ (m/z 170), and OCH₃ (m/z 154).[7] |
Synthesis: A Methodical Approach from a Dichloro Precursor
The most direct and industrially relevant synthesis of 2,4-Dimethoxy-5-nitropyrimidine proceeds from its dichlorinated analogue, 2,4-dichloro-5-nitropyrimidine. This precursor is readily synthesized by the chlorination of 5-nitrouracil using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[8] The subsequent step, a double nucleophilic aromatic substitution (SNAr), replaces both chlorine atoms with methoxy groups.
The causality for this two-step approach is rooted in efficiency and the reactivity of the intermediates. The chlorination of the uracil derivative creates excellent leaving groups (Cl⁻) on the pyrimidine ring. The strong electron-withdrawing effect of the 5-nitro group significantly activates the C2 and C4 positions towards nucleophilic attack, making the subsequent methoxylation both rapid and high-yielding.
Experimental Protocol: Synthesis via Double SNAr
Step 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine [8]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-nitrouracil (1.0 eq) and phosphorus oxychloride (POCl₃) (4.0 eq).
-
Catalysis: Under stirring, raise the temperature to 50°C. Cautiously add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC or GC.
-
Workup: Cool the reaction mixture. Remove excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2,4-Dimethoxy-5-nitropyrimidine
-
Reagent Prep: In a separate flask, prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol.
-
Setup: Dissolve the 2,4-dichloro-5-nitropyrimidine (1.0 eq) from Step 1 in anhydrous methanol and cool the solution in an ice bath.
-
Reaction: Slowly add the sodium methoxide solution to the pyrimidine solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC indicates the full consumption of the starting material.
-
Workup: Quench the reaction by adding water. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,4-dimethoxy-5-nitropyrimidine.
Workflow Visualization
Applications in Drug Discovery and Chemical Biology
The true value of 2,4-dimethoxy-5-nitropyrimidine lies in its application as a versatile building block for synthesizing compounds with significant biological activity. Aromatic nitro compounds are integral to the synthesis of many drugs and pharmaceutically relevant molecules. [9]The 5-amino-pyrimidine scaffold, readily accessible from this intermediate, is a cornerstone in the development of:
-
Kinase Inhibitors: The pyrimidine ring mimics the purine core of ATP, making it an ideal scaffold for designing competitive inhibitors of protein kinases, which are crucial targets in cancer therapy. [10]* Antiviral and Antimicrobial Agents: Substituted pyrimidines are found in numerous antiviral and antibacterial drugs, where they interfere with nucleic acid synthesis or other essential cellular processes. [1]* CNS-Active Agents: The scaffold has been explored for developing ligands for various receptors in the central nervous system.
The ability to reduce the nitro group and then perform a wide range of C-N bond-forming reactions provides a direct route to generating large libraries of compounds for high-throughput screening, accelerating the drug discovery pipeline. [1]
Safety and Handling
As with any nitroaromatic compound, proper safety protocols must be strictly followed.
-
Hazard Class: While specific data is absent, related compounds are classified as skin and eye irritants. [11]It should be handled as a hazardous substance.
-
Personal Protective Equipment (PPE): Always use a dust mask or respirator, chemical-resistant gloves, and safety goggles when handling the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
-
Handling: Avoid creating dust. All manipulations should be performed in a certified chemical fume hood.
Conclusion
2,4-Dimethoxy-5-nitropyrimidine is more than a simple chemical; it is a strategic tool for molecular design. Its synthesis is straightforward from common starting materials, and its reactivity is well-defined and predictable, governed by the powerful activating nature of the 5-nitro group. The pivotal transformation—reduction of the nitro group to an amine—opens the door to a vast chemical space, making this compound an indispensable intermediate for scientists in drug discovery and synthetic chemistry. This guide provides the foundational, field-proven insights necessary for its safe and effective utilization in advancing research and development.
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